molecular formula C39H56O2 B14356843 2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] CAS No. 93124-88-0

2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]

Cat. No.: B14356843
CAS No.: 93124-88-0
M. Wt: 556.9 g/mol
InChI Key: VWGYWPQISRMKGT-UHFFFAOYSA-N
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Description

2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and effectiveness as an antioxidant. The compound is characterized by its phenolic structure, which contributes to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired reaction pathway. The process involves the formation of a methylene bridge between two phenolic rings, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species, thereby protecting materials and biological systems from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol] is unique due to its specific substituents, which enhance its antioxidant properties and make it more effective in certain applications compared to other similar compounds .

Properties

CAS No.

93124-88-0

Molecular Formula

C39H56O2

Molecular Weight

556.9 g/mol

IUPAC Name

2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]-phenylmethyl]-4,6-bis(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C39H56O2/c1-13-36(5,6)27-22-29(34(40)31(24-27)38(9,10)15-3)33(26-20-18-17-19-21-26)30-23-28(37(7,8)14-2)25-32(35(30)41)39(11,12)16-4/h17-25,33,40-41H,13-16H2,1-12H3

InChI Key

VWGYWPQISRMKGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)CC)C(C)(C)CC)O

Origin of Product

United States

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